
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an appropriate imidazole derivative to form the intermediate.
Addition of Pyridinyl Group: The intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridinyl group.
Final Coupling and Reduction: The final step involves coupling the intermediate with a suitable alkyne or alkene, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-methylphenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
Uniqueness
The uniqueness of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H16BrN3O |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
(E)-4-(4-bromophenyl)-1-imidazol-1-yl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16BrN3O/c19-17-3-1-15(2-4-17)5-8-18(23,13-22-12-11-21-14-22)16-6-9-20-10-7-16/h1-12,14,23H,13H2/b8-5+ |
Clé InChI |
RFONFZXETRHMQH-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
SMILES canonique |
C1=CC(=CC=C1C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
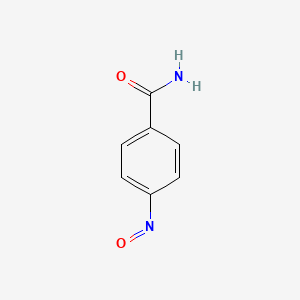
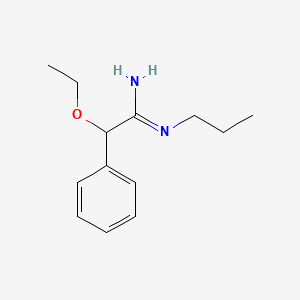
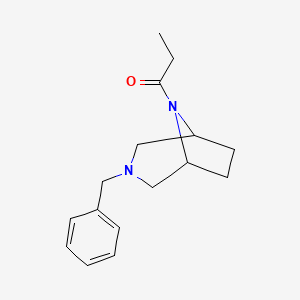

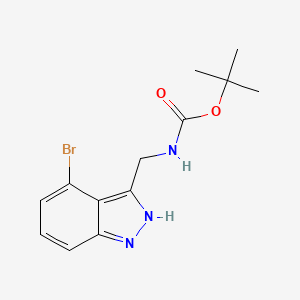
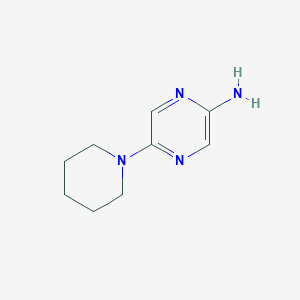

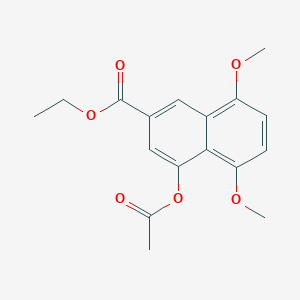
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
